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Compound of Interest

2-(Aminosulfonyl)-4-iodobenzoic
Compound Name:
acid methyl ester

Cat. No.: B183742

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(aminosulfonyl)-4-
lodobenzoate, a halogenated aromatic sulfonamide. Due to the limited availability of specific
experimental data for this compound in peer-reviewed literature, this guide leverages data from
structurally analogous compounds to provide insights into its physicochemical properties,
potential synthetic routes, and spectroscopic characterization. The document also explores the
potential applications of this molecule in drug discovery and medicinal chemistry, drawing on
the established roles of its key functional moieties: the sulfonamide group and the iodinated
benzoic acid scaffold.

Chemical Structure and Properties

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a small organic molecule
incorporating a methyl ester, a sulfonamide group, and an iodine atom on a benzene ring.

Chemical Structure:

o |[UPAC Name: Methyl 4-iodo-2-sulfamoylbenzoate[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b183742?utm_src=pdf-interest
https://www.benchchem.com/product/b183742?utm_src=pdf-body
https://www.chemicalbook.com/article/2-iodobenzoic-acid-applications-in-medicinal-chemistry-and-its-preparation-method.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Synonyms: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, 2-carbomethoxy-5-
iodobenzenesulfonamide[1]

e CAS Number: 144550-79-8[1]
e Molecular Formula: CsHsINO4S[1]
Physicochemical Properties:

Quantitative experimental data for the target molecule is scarce. The following table
summarizes computed and predicted properties from available chemical databases.

Property Value Source

Molecular Weight 341.13 g/mol PubChem[1]

XLogP3 1.8 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 4 PubChem (Computed)[1]
Rotatable Bond Count 2 PubChem (Computed)[1]
Boiling Point 480.3 £ 55.0 °C ChemicalBook (Predicted)
Density 1.912 + 0.06 g/cm?3 ChemicalBook (Predicted)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl 4-iodo-2-
sulfamoylbenzoate is not readily available in published literature, a general synthetic strategy
can be proposed based on established methods for the preparation of sulfamoylbenzoates. A
plausible route involves the chlorosulfonation of an appropriate benzoic acid derivative followed
by amination.

Proposed Synthetic Pathway:
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A common method for introducing a sulfonamide group is through the reaction of a sulfonyl
chloride with an amine. The sulfonyl chloride can be prepared from the corresponding sulfonic
acid or directly from the aromatic ring via chlorosulfonation.

4-lodobenzoic Acid Methanol (CH3OH)
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General synthetic workflow for methyl 4-iodo-2-sulfamoylbenzoate.

General Experimental Protocol (Hypothetical):

o Step 1: Esterification of 4-lodobenzoic Acid. 4-lodobenzoic acid would be reacted with
methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux
conditions to yield methyl 4-iodobenzoate.
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o Step 2: Chlorosulfonation of Methyl 4-iodobenzoate. The resulting methyl 4-iodobenzoate
would then be treated with chlorosulfonic acid. This electrophilic aromatic substitution
reaction would introduce a chlorosulfonyl group onto the benzene ring, likely at the position
ortho to the activating methyl ester group.

o Step 3: Amination of Methyl 2-(chlorosulfonyl)-4-iodobenzoate. The final step would involve
the reaction of the intermediate sulfonyl chloride with ammonia or an ammonia equivalent to
form the desired sulfonamide, methyl 4-iodo-2-sulfamoylbenzoate. The reaction is typically
carried out in a suitable solvent and may require basic conditions to neutralize the HCI
byproduct.

Spectroscopic Characterization (Representative
Data)

Specific spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for methyl 4-iodo-2-
sulfamoylbenzoate are not available in the public domain. However, we can predict the
expected spectral features based on the analysis of similar structures.

1H NMR Spectroscopy (Predicted):

The 'H NMR spectrum of a substituted methyl benzoate would show characteristic signals for
the aromatic protons and the methyl ester protons. For the target molecule, one would expect:

¢ Asinglet for the methyl ester protons (-OCHs) around 3.9 ppm.

o A complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to
the three protons on the benzene ring. The exact chemical shifts and coupling patterns
would be influenced by the electronic effects of the iodo, aminosulfonyl, and methyl ester
substituents.

13C NMR Spectroscopy (Predicted):

The 13C NMR spectrum would provide information about the carbon framework. Key expected
signals include:

¢ Asignal for the methyl ester carbon (-OCHs) around 52 ppm.
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» Signals for the aromatic carbons in the range of 120-140 ppm. The carbon bearing the iodine
atom would likely be shifted to a higher field (lower ppm value) compared to the others.

e Asignal for the carbonyl carbon of the methyl ester group in the downfield region, typically
around 165 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum would show characteristic absorption bands for the functional groups present:

N-H stretching: Two bands for the primary sulfonamide around 3350 and 3250 cm~1.

C=0 stretching: A strong absorption for the ester carbonyl group around 1720 cm~1.

S=0 stretching: Two strong bands for the sulfonyl group, typically in the regions of 1350-
1300 cm~1 (asymmetric) and 1160-1140 cm~1 (symmetric).

C-O stretching: An absorption for the ester C-O bond around 1250 cm~1.
Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak (M*) corresponding to
the molecular weight of the compound (341.13 g/mol ). The isotopic pattern of the molecular
ion peak would be characteristic of a molecule containing one iodine atom and one sulfur atom.
Fragmentation patterns would likely involve the loss of the methoxy group (-OCHs), the entire
methyl ester group (-COOCHS3), and the aminosulfonyl group (-SOz2NH-).

Applications in Drug Development and Medicinal
Chemistry

While there is no specific information on the biological activity of methyl 4-iodo-2-
sulfamoylbenzoate, its structural motifs suggest potential applications in medicinal chemistry.

The Role of the Sulfonamide Group:

The sulfonamide functional group is a well-established pharmacophore found in a wide range
of therapeutic agents.[2][3] Its presence can confer a variety of biological activities, including:
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Antimicrobial activity: Sulfonamides were among the first synthetic antimicrobial agents.[2][3]

Diuretic activity: Many diuretic drugs contain a sulfonamide moiety.

Anticancer activity: Certain sulfonamides have shown efficacy as anticancer agents.

Enzyme inhibition: The sulfonamide group can act as a zinc-binding group, leading to the
inhibition of metalloenzymes such as carbonic anhydrase.[2]

The Role of the lodinated Benzoic Acid Scaffold:

lodo-substituted benzoic acids and their derivatives are important building blocks in the
synthesis of pharmaceuticals and other biologically active molecules.[1] The iodine atom can
serve several purposes:

 Increased Lipophilicity: The presence of a halogen atom can increase the lipophilicity of a
molecule, potentially improving its ability to cross cell membranes.

o Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the in
vivo half-life of a drug.

o Synthetic Handle: The iodine atom can be readily displaced or used in cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular
complexity.
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Logical relationship of functional groups to potential roles in drug design.

Conclusion

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a compound of interest due to the
presence of key pharmacophoric groups. While specific experimental data is currently lacking
in the public domain, this guide provides a framework for its synthesis, characterization, and
potential applications based on established chemical principles and data from analogous
structures. Further research is warranted to fully elucidate the properties and potential
therapeutic utility of this molecule. Researchers and drug development professionals can use
this guide as a starting point for their investigations into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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